molecular formula C23H28O5 B14359351 4-(Ethoxycarbonyl)phenyl 4-(heptyloxy)benzoate CAS No. 90233-58-2

4-(Ethoxycarbonyl)phenyl 4-(heptyloxy)benzoate

Cat. No.: B14359351
CAS No.: 90233-58-2
M. Wt: 384.5 g/mol
InChI Key: PBUXJUGTEHIYAN-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)phenyl 4-(heptyloxy)benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes an ethoxycarbonyl group and a heptyloxy group attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)phenyl 4-(heptyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(heptyloxy)benzoic acid and 4-(ethoxycarbonyl)phenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)phenyl 4-(heptyloxy)benzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Alcohol and an acid or base catalyst.

Major Products Formed

    Hydrolysis: 4-(heptyloxy)benzoic acid and 4-(ethoxycarbonyl)phenol.

    Reduction: 4-(heptyloxy)benzyl alcohol and 4-(ethoxycarbonyl)phenol.

    Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

4-(Ethoxycarbonyl)phenyl 4-(heptyloxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)phenyl 4-(heptyloxy)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active components, which can then interact with biological targets. The specific pathways involved depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethoxycarbonyl)phenyl 4-(heptyloxy)benzoate is unique due to its combination of the ethoxycarbonyl and heptyloxy groups, which impart specific chemical and physical properties. This makes it suitable for specialized applications in various fields.

Properties

CAS No.

90233-58-2

Molecular Formula

C23H28O5

Molecular Weight

384.5 g/mol

IUPAC Name

(4-ethoxycarbonylphenyl) 4-heptoxybenzoate

InChI

InChI=1S/C23H28O5/c1-3-5-6-7-8-17-27-20-13-9-19(10-14-20)23(25)28-21-15-11-18(12-16-21)22(24)26-4-2/h9-16H,3-8,17H2,1-2H3

InChI Key

PBUXJUGTEHIYAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

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